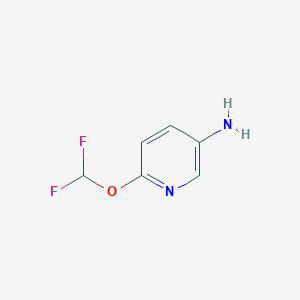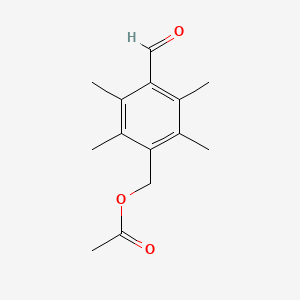
4-Formyl-2,3,5,6-tetramethylbenzyl acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms. For a more detailed structural analysis, it would be beneficial to refer to a reliable source such as a chemistry database or a scientific publication.Scientific Research Applications
4-Formyl-2,3,5,6-tetramethylbenzyl acetate is used in a variety of scientific research applications, including organic synthesis, chemical catalysis, and pharmaceuticals. In organic synthesis, this compound is used as a reagent to synthesize other compounds. In chemical catalysis, it is used as a catalyst to promote a variety of reactions. In the pharmaceutical industry, this compound is used as an active pharmaceutical ingredient (API) in the production of drugs.
Mechanism of Action
4-Formyl-2,3,5,6-tetramethylbenzyl acetate acts as a catalyst in many chemical reactions. It is an electron-rich molecule that can donate electrons to other molecules, thus promoting the formation of new chemical bonds. This compound also acts as a Lewis acid, meaning it can accept electrons from other molecules, thus promoting the formation of new chemical bonds.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. Studies have shown that this compound can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the body, including increased alertness, improved memory, and enhanced cognitive performance. This compound has also been studied for its potential anti-cancer effects, as it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
4-Formyl-2,3,5,6-tetramethylbenzyl acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized in a laboratory. It is stable at room temperature and can be stored for long periods of time without degradation. This compound is also a relatively safe reagent, with low toxicity. However, there are some limitations to its use in laboratory experiments. This compound is a relatively weak acid, so it may not be suitable for use in some types of reactions. It is also not very soluble in water, so it may not be suitable for use in aqueous solutions.
Future Directions
4-Formyl-2,3,5,6-tetramethylbenzyl acetate has a wide range of potential applications in the fields of science, medicine, and industry. Further research is needed to fully understand the biochemical and physiological effects of this compound, and to explore its potential for use in laboratory experiments. Additional research is also needed to explore the potential therapeutic applications of this compound, including its potential as an anti-cancer agent. Finally, research is needed to explore the potential industrial applications of this compound, such as its use as a catalyst in the production of chemicals and pharmaceuticals.
Safety and Hazards
Safety precautions for handling 4-Formyl-2,3,5,6-tetramethylbenzyl acetate include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces and should not be mixed with combustibles . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Properties
IUPAC Name |
(4-formyl-2,3,5,6-tetramethylphenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-10(3)14(7-17-12(5)16)11(4)9(2)13(8)6-15/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGQNLMONPING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC(=O)C)C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213357 | |
| Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-85-5 | |
| Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


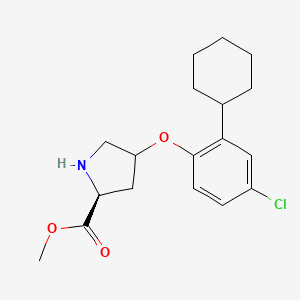
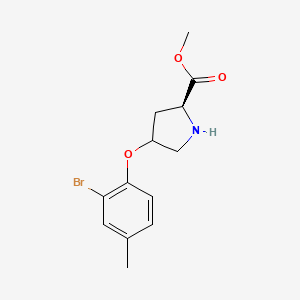

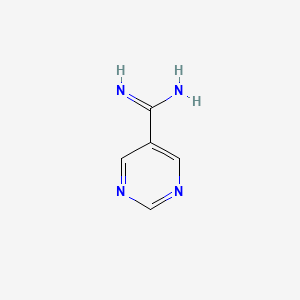
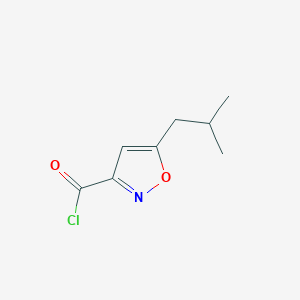
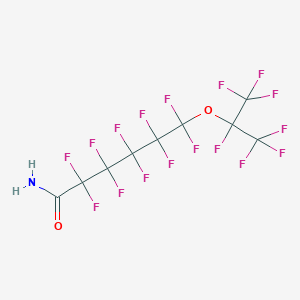
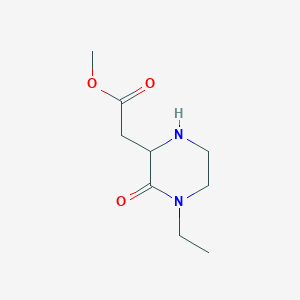

![5-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1388825.png)



